

Mass Spectrometry Fragmentation of 2,3-Diisopropoxyquinoxaline: A Comparative Technical Guide

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Compound of Interest

Compound Name: 2,3-diisopropoxyquinoxaline

Cat. No.: B3821776

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Executive Summary & Structural Context

2,3-Diisopropoxyquinoxaline (C₁₄H₁₈N₂O₂, MW 246.[1]30) represents a critical scaffold in medicinal chemistry, serving as a precursor for bioactive quinoxaline derivatives.[1] Its structural integrity hinges on the two isopropoxy ether linkages at the C2 and C3 positions of the pyrazine ring.

For the analytical chemist, this molecule presents a distinct "Double-Drop" fragmentation signature due to the specific lability of the secondary alkyl ether groups. This guide compares its ionization behavior under Electron Ionization (EI) versus Electrospray Ionization (ESI), providing a mechanistic roadmap for structural validation.[1]

Key Chemical Parameters

Parameter	Value
Formula	C ₁₄ H ₁₈ N ₂ O ₂
Exact Mass	246.1368 Da
Core Scaffold	Quinoxaline (1,4-diazanaphthalene)
Substituents	2 Isopropoxy (-OCH(CH ₃) ₂)
Key Lability	-Hydrogen elimination (Propene loss)

Mechanistic Fragmentation Analysis (The "Why")

Unlike methoxy analogs, which typically require high energy to fracture the O-C bond, the isopropoxy group contains

-hydrogens accessible for rearrangement.^[1] The fragmentation is governed by McLafferty-type rearrangements and 4-center eliminations.^[1]

The "Double-Drop" Pathway

The defining characteristic of **2,3-diisopropoxyquinoxaline** in EI-MS is the sequential loss of two propene molecules (

, 42 Da).

- Primary Elimination (

m/z -42): The radical cation triggers a hydrogen transfer from one isopropyl methyl group to the ether oxygen or ring nitrogen. This eliminates neutral propene, yielding the mono-keto tautomer (*m/z* 204).^[1]

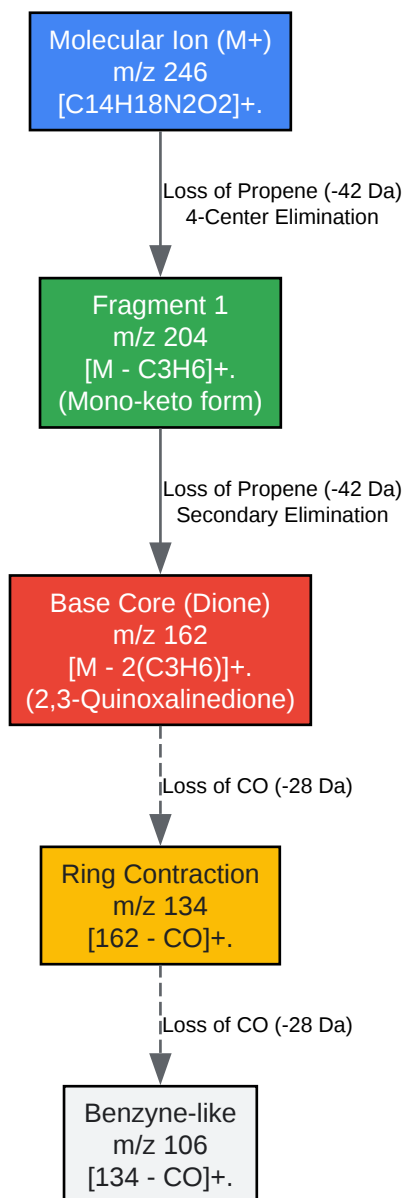
- Secondary Elimination (

m/z -42): The second isopropoxy group undergoes an identical elimination, yielding the stable 2,3-quinoxalinedione core (*m/z* 162).^[1]

- Core Degradation: The dione core subsequently loses carbon monoxide (CO) to form unstable intermediates at m/z 134 and m/z 106.[1]

Visualization of Fragmentation Pathway

The following DOT diagram maps the precise ion transitions.



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Caption: Stepwise fragmentation pathway showing the sequential loss of propene moieties followed by ring degradation.

Comparative Analysis: Method Performance

This section contrasts the utility of Hard Ionization (EI) versus Soft Ionization (ESI) for this specific compound.

Comparison 1: Structural Elucidation Capability

Feature	Electron Ionization (EI)	Electrospray Ionization (ESI)
Primary Ion	m/z 246 ()	m/z 247 () or 269 ()
Base Peak	Often m/z 162 (Core) or 204	m/z 247 (Intact Protonated Molecule)
Fragment Richness	High. Reveals substituent structure via 42 Da losses.[1]	Low. Requires CID (MS/MS) to induce fragmentation.[1]
Utility	Best for Identification. Confirms the "diisopropoxy" structure via propene loss.	Best for Quantitation. Maximizes sensitivity for intact molecule detection.[1]

Comparison 2: Substituent Differentiation (Isopropoxy vs. Methoxy)

Why choose the isopropoxy derivative? The MS footprint is distinct from the methoxy analog.

- 2,3-Diisopropoxy: Shows 42 losses (Alkene elimination).[1]
- 2,3-Dimethoxy: Cannot lose alkene.[1] Fragments via loss of Formaldehyde (, 30 Da) or Methyl radicals (, 15 Da).[1]

- Implication: If your spectrum shows clean losses of 42 Da, you have successfully synthesized the isopropoxy derivative, not the methoxy impurity.

Experimental Protocols

Protocol A: GC-MS Structural Confirmation (EI)

Use this protocol to validate the synthesis product.

- Sample Prep: Dissolve 1 mg **2,3-diisopropoxyquinoxaline** in 1 mL Dichloromethane (DCM).
- Inlet: Split mode (20:1), 250°C.
- Column: 5% Phenyl-methylpolysiloxane (e.g., HP-5MS), 30m x 0.25mm.[1]
- Oven: 80°C (1 min)
20°C/min
280°C.
- Source: 70 eV, 230°C.
- Validation Criteria:
 - Presence of M+ at 246.[1]
 - Presence of fragment at 204 (M-42).[1]
 - Dominant peak at 162 (M-84).[1]

Protocol B: LC-MS/MS Quantitation (ESI)

Use this protocol for pharmacokinetic (PK) studies.[1]

- Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 5 mins.

- Ionization: ESI Positive Mode (+ve).
- MRM Transition (Quantifier):
(Loss of both isopropyls + H transfer).[1]
- MRM Transition (Qualifier):
(Loss of single propene).[1]

Data Interpretation Table

Use this reference table to assign peaks in your spectrum.

m/z (EI)	Ion Identity	Origin / Mechanism	Relative Abundance (Predicted)
246		Molecular Ion	Moderate (10-30%)
231		-Cleavage (Methyl loss)	Low (<5%)
204		McLafferty/Elimination (Loss of 1st Propene)	High (40-60%)
162		Core Dione (Loss of 2nd Propene)	Base Peak (100%)
134		Ring Contraction	Moderate
106		Benzyne-type fragment	Moderate

References

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